2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
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Overview
Description
2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a fluorine atom, a methyl group, and a triazolo-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE typically involves multiple steps. One common approach includes:
Formation of the triazolo-thiadiazole moiety: This can be achieved through the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling reactions: The final step involves coupling the triazolo-thiadiazole moiety with the benzamide core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Electrophilic substitution: Due to the presence of the benzene ring, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitrating agents (e.g., HNO3) or sulfonating agents (e.g., SO3) under acidic conditions.
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution might yield nitro or sulfonyl derivatives, while nucleophilic substitution could result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The triazolo-thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Similar in structure but with a bromine atom instead of the triazolo-thiadiazole moiety.
1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with different biological activities.
Uniqueness
2-FLUORO-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)BENZAMIDE is unique due to the presence of both the fluorine atom and the triazolo-thiadiazole moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14FN5OS |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14FN5OS/c1-10-7-8-12(17-23-24-11(2)21-22-18(24)26-17)9-15(10)20-16(25)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,20,25) |
InChI Key |
PFSURTXYRMUCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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